molecular formula C6H9N3OS B7841258 6-(aminomethyl)-2-methylsulfanyl-1H-pyrimidin-4-one

6-(aminomethyl)-2-methylsulfanyl-1H-pyrimidin-4-one

Cat. No.: B7841258
M. Wt: 171.22 g/mol
InChI Key: BJVVQDSUVDFVHA-UHFFFAOYSA-N
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Description

6-(aminomethyl)-2-methylsulfanyl-1H-pyrimidin-4-one is a heterocyclic compound that contains a pyrimidine ring substituted with an aminomethyl group at the 6-position and a methylsulfanyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-2-methylsulfanyl-1H-pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylsulfanyl-4H-pyrimidin-4-one with formaldehyde and ammonia or an amine under basic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired aminomethyl derivative.

Reaction Conditions:

    Reagents: 2-methylsulfanyl-4H-pyrimidin-4-one, formaldehyde, ammonia or amine

    Solvent: Typically ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Basic catalysts such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)-2-methylsulfanyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield the corresponding dihydropyrimidine derivative.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon catalyst

    Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Dihydropyrimidine derivatives

    Substitution: N-substituted pyrimidine derivatives

Scientific Research Applications

6-(aminomethyl)-2-methylsulfanyl-1H-pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: This compound can serve as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors in the central nervous system.

    Biological Studies: It can be used as a probe to study the biological activity of pyrimidine derivatives and their interactions with biomolecules.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-2-methylsulfanyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(aminomethyl)-2-methylthio-1H-pyrimidin-4-one
  • 6-(aminomethyl)-2-methylsulfanyl-1H-pyrimidin-2-one
  • 6-(aminomethyl)-2-methylsulfanyl-1H-pyrimidin-5-one

Uniqueness

6-(aminomethyl)-2-methylsulfanyl-1H-pyrimidin-4-one is unique due to the specific positioning of the aminomethyl and methylsulfanyl groups on the pyrimidine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-(aminomethyl)-2-methylsulfanyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-11-6-8-4(3-7)2-5(10)9-6/h2H,3,7H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVVQDSUVDFVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=O)C=C(N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=O)C=C(N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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